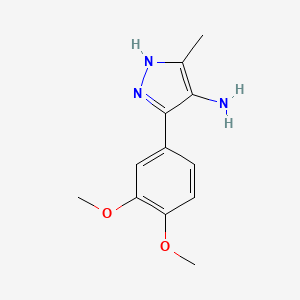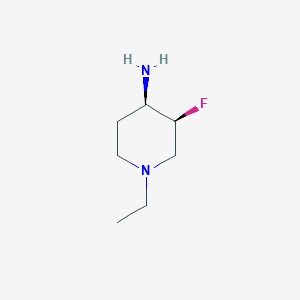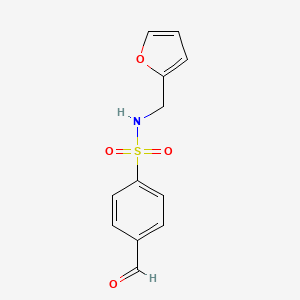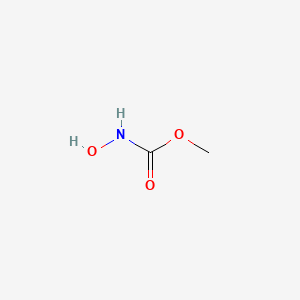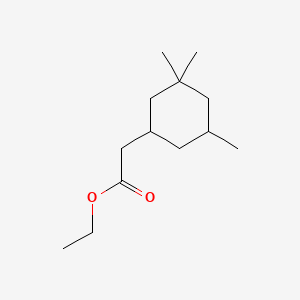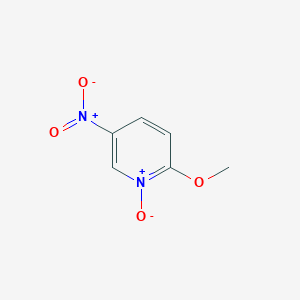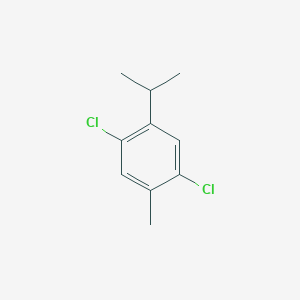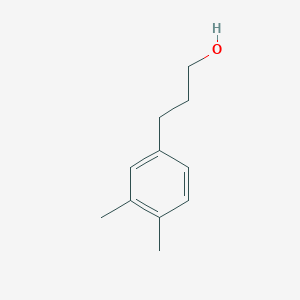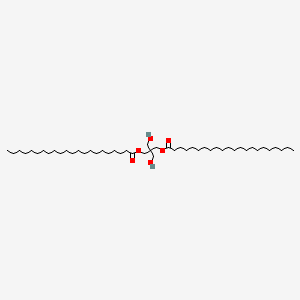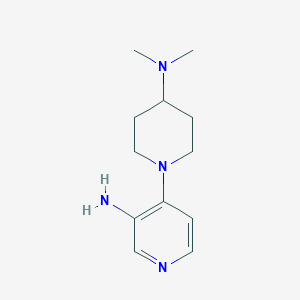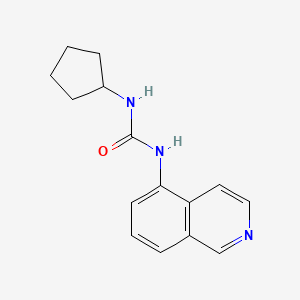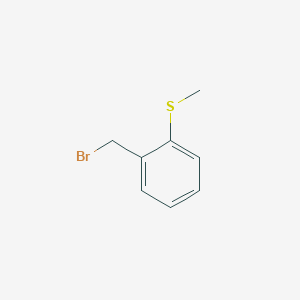
1-(bromomethyl)-2-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9BrS It is a derivative of benzene, where a bromomethyl group and a methylsulfanyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(methylsulfanyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Products include 2-(methylsulfanyl)benzyl alcohol, 2-(methylsulfanyl)benzyl cyanide, and 2-(methylsulfanyl)benzylamine.
Oxidation: Products include 1-(bromomethyl)-2-(methylsulfinyl)benzene and 1-(bromomethyl)-2-(methylsulfonyl)benzene.
Scientific Research Applications
1-(Bromomethyl)-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-2-(methylsulfanyl)benzene involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the methylsulfanyl group can be oxidized to form sulfoxides or sulfones. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-4-(methylsulfanyl)benzene
- 1-(Bromomethyl)-2-(methylsulfinyl)benzene
- 1-(Bromomethyl)-2-(methylsulfonyl)benzene
Uniqueness
1-(Bromomethyl)-2-(methylsulfanyl)benzene is unique due to the presence of both a bromomethyl group and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-(bromomethyl)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9BrS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 |
InChI Key |
OCOXEVJIMAZQPP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
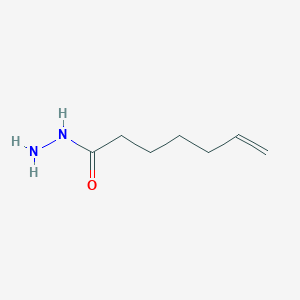
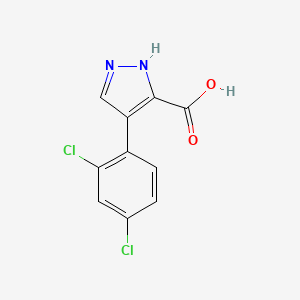
![1-Vinyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B8778953.png)
